

# In-Depth Technical Guide: CCT373567, a Potent BCL6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CCT373567 is a potent and specific small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. It functions as the non-degrading cis-enantiomer of the BCL6 molecular glue degrader, CCT373566. By targeting the BCL6 BTB domain, CCT373567 disrupts the recruitment of corepressors, thereby alleviating the transcriptional repression of BCL6 target genes involved in cell cycle control, apoptosis, and differentiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to CCT373567, serving as a valuable resource for researchers in oncology and drug discovery.

# **Chemical Structure and Properties**

**CCT373567** is a synthetic, non-degrading small molecule inhibitor of BCL6.

Chemical Identifiers and Properties



| Property          | Value                                                                                                                                                                                                                    | Source                                                          |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| IUPAC Name        | 1-((3S,5R)-1-(4-chloro-5-(1-cyclopropyl-2,2-difluoro-3-hydroxypropyl)-2-pyrimidinyl)-5-methyl-3-piperidinyl)oxy)-7-azabenzimidazol-2(3H)-one                                                                             | (Structure derived from enantiomeric relationship to CCT373566) |
| CAS Number        | 2378853-67-7                                                                                                                                                                                                             | [1]                                                             |
| Molecular Formula | C24H27CIF2N6O3                                                                                                                                                                                                           | (Calculated)                                                    |
| Molecular Weight  | 520.97 g/mol                                                                                                                                                                                                             | (Calculated)                                                    |
| SMILES            | C[C@H]1CN(CINVALID-<br>LINK<br>ON2C3=C(N=C2)C=C(N=C3)<br>C(C4CC4)C(F)<br>(F)CO)C5=NC=C(C=N5)CI                                                                                                                           | (Inferred)                                                      |
| InChI             | InChI=1S/C24H27CIF2N6O3/c<br>1-14-11-31(12-15(14)36-33-<br>22-29-18-7-8-19(30-22)32-<br>24(33)35)21-28-10-17(9-30-<br>21)20(16-5-6-16)23(26,27)13-<br>34/h7-10,14-16,20,34H,5-6,11-<br>13H2,1-<br>4H3/t14-,15+,20?/m1/s1 | (Inferred)                                                      |
| IC50 (BCL6)       | 2.9 nM                                                                                                                                                                                                                   | [1]                                                             |

Note: The IUPAC name, SMILES, and InChI are inferred from the known structure of its enantiomer, CCT373566, and the description of **CCT373567** as the opposite cis-enantiomer.

## **Mechanism of Action and Signaling Pathway**

**CCT373567** is a potent inhibitor of the protein-protein interaction between the BTB domain of BCL6 and its co-repressors (SMRT, NCOR, and BCOR). BCL6 is a master transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers during







B-cell development. In several types of B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL), BCL6 is frequently deregulated, leading to uncontrolled cell proliferation and survival.

By binding to the BTB domain, **CCT373567** blocks the recruitment of co-repressor complexes, thereby preventing the deacetylation of histones at the promoter regions of BCL6 target genes. This leads to the de-repression of genes involved in critical cellular processes, ultimately inhibiting the growth of BCL6-dependent cancer cells.





Click to download full resolution via product page

Caption: BCL6 Signaling Pathway and Inhibition by CCT373567.



# **Experimental Data**

The following tables summarize key in vitro data for **CCT373567** and its degrading enantiomer, CCT373566.

Table 1: In Vitro Potency

| Compound  | BCL6 TR-FRET IC50 (nM) | Cellular BCL6 Degradation<br>DC50 (nM) |
|-----------|------------------------|----------------------------------------|
| CCT373567 | 2.9                    | No Degradation                         |
| CCT373566 | 2.2                    | 0.7                                    |

Table 2: Antiproliferative Activity in DLBCL Cell Lines (GI50, nM)

| Cell Line  | CCT373567 | CCT373566 |
|------------|-----------|-----------|
| НТ         | >1000     | 2         |
| Karpas 422 | >1000     | 3         |
| SU-DHL-4   | >1000     | 10        |
| OCI-Ly1    | >1000     | 1         |

Table 3: Microsomal Clearance

| Species | CCT373567 (Clint,<br>µL/min/mg) | CCT373566 (Clint,<br>µL/min/mg) |
|---------|---------------------------------|---------------------------------|
| Mouse   | Moderate                        | Moderate                        |
| Rat     | Low                             | Low                             |
| Human   | Low                             | Low                             |

# **Experimental Protocols**



Detailed methodologies for the key experiments are provided below.

# BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.





Click to download full resolution via product page

Caption: TR-FRET Experimental Workflow.



#### Protocol:

- A solution of GST-tagged BCL6 BTB domain and a biotinylated co-repressor peptide are added to the wells of a 384-well plate.
- CCT373567 is added in a dose-response manner.
- The plate is incubated to allow for binding.
- Europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC) are added.
- The plate is incubated in the dark.
- The TR-FRET signal is read on a plate reader. A decrease in the FRET signal indicates inhibition of the BCL6-co-repressor interaction.

## **Cellular BCL6 Degradation Assay**

This assay measures the ability of a compound to induce the degradation of endogenous BCL6 in a cellular context.





Click to download full resolution via product page

Caption: Cellular Degradation Assay Workflow.



#### Protocol:

- DLBCL cells are seeded in multi-well plates.
- Cells are treated with a serial dilution of CCT373567 for a specified time.
- Cells are harvested and lysed.
- · Protein concentration is determined.
- Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.
- The membrane is probed with antibodies against BCL6 and a loading control.
- Band intensities are quantified to determine the extent of BCL6 degradation.

## **Cell Proliferation Assay**

This assay assesses the effect of **CCT373567** on the growth of cancer cell lines.

#### Protocol:

- DLBCL cell lines are seeded in 96-well plates.
- Cells are treated with a serial dilution of CCT373567.
- Plates are incubated for an extended period (e.g., 14 days for some lymphoma lines).
- Cell viability is measured using a reagent such as CellTiter-Glo®.
- The half-maximal growth inhibition (GI50) values are calculated.

## Conclusion

**CCT373567** is a valuable research tool for studying the biological functions of BCL6. As a potent, non-degrading inhibitor, it serves as an excellent negative control for its degrading counterpart, CCT373566, allowing for the specific interrogation of the consequences of BCL6 inhibition versus degradation. Its favorable in vitro properties make it a suitable starting point for the development of novel therapeutics targeting BCL6-driven malignancies. This guide



provides the foundational technical information required for researchers to effectively utilize **CCT373567** in their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tebubio.com [tebubio.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: CCT373567, a Potent BCL6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12398597#cct373567-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





